molecular formula C22H23ClN2O3S B11078136 1-(3-Chloro-4-methylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine

1-(3-Chloro-4-methylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine

Cat. No.: B11078136
M. Wt: 430.9 g/mol
InChI Key: HLYJVSAKVKSHBJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine is a structurally complex organic compound featuring a piperazine core substituted with two distinct aromatic groups. The piperazine ring, a six-membered cyclic amine, is modified at one nitrogen with a 3-chloro-4-methylphenyl group and at the other with a sulfonyl-linked 6-methoxynaphthalene moiety . This combination of substituents confers unique physicochemical properties, including enhanced stability and specificity for biological targets compared to simpler piperazine derivatives.

Synthesis: The compound is synthesized via multi-step processes involving nucleophilic substitution or sulfonylation reactions. For instance, reacting 1-(3-chloro-4-methylphenyl)piperazine with 6-methoxynaphthalene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields the target compound. Industrial production often employs continuous flow reactors for scalability .

Its sulfonyl group enhances hydrogen-bonding capacity, which may improve target binding affinity .

Properties

Molecular Formula

C22H23ClN2O3S

Molecular Weight

430.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine

InChI

InChI=1S/C22H23ClN2O3S/c1-16-3-6-19(15-22(16)23)24-9-11-25(12-10-24)29(26,27)21-8-5-17-13-20(28-2)7-4-18(17)14-21/h3-8,13-15H,9-12H2,1-2H3

InChI Key

HLYJVSAKVKSHBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylphenylamine and 6-methoxynaphthalene-2-sulfonyl chloride.

    Formation of Intermediate: The 3-chloro-4-methylphenylamine is reacted with piperazine under suitable conditions to form an intermediate compound.

    Sulfonylation: The intermediate is then reacted with 6-methoxynaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways: Cellular signaling pathways that are affected by the compound, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 1-(3-Chloro-4-methylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine becomes evident when compared to related piperazine derivatives. Below is a detailed analysis:

Structural and Functional Differences

Compound Name Structural Features Key Differences Biological/Chemical Implications
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]piperidine Piperidine ring with sulfonyl group Replaces piperazine with piperidine (saturated six-membered ring with one nitrogen) Reduced hydrogen-bonding potential; altered receptor specificity
1-(3-Chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine Fluorine substitution on phenyl ring Lacks methoxynaphthalene moiety; fluorophenyl instead of chloro-methylphenyl Increased metabolic stability due to fluorine’s electronegativity; altered solubility
4-(2-Chlorophenyl)piperazine-1-sulfonamide Sulfonamide group instead of sulfonyl-linked naphthalene Simplified aromatic system; sulfonamide functionality Lower lipophilicity; potential for renal clearance pathways
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine Chloro-methoxyphenyl and trifluoromethylphenyl groups Dual electron-withdrawing groups on aromatic rings Enhanced electrophilicity; potential for covalent binding to targets
1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine Pyrazole-ethyl chain on piperazine Incorporates heterocyclic pyrazole moiety Broader interaction with kinase or enzyme active sites; improved steric bulk

Key Research Findings

  • Receptor Specificity : The 6-methoxynaphthalene group in the target compound enhances π-π stacking interactions with aromatic residues in enzyme active sites, a feature absent in analogs like 4-(benzyl)-piperazine .
  • Metabolic Stability: Compounds with halogenated aromatic groups (e.g., 3-chloro-4-methylphenyl) exhibit longer half-lives compared to non-halogenated derivatives due to resistance to oxidative metabolism .
  • Solubility : Sulfonyl-linked naphthalene derivatives demonstrate lower aqueous solubility than sulfonamide analogs (e.g., 4-(2-chlorophenyl)piperazine-1-sulfonamide), impacting bioavailability .
  • Synthetic Complexity : The target compound’s multi-step synthesis contrasts with simpler derivatives (e.g., 1-(3-chlorophenyl)piperazine), which are synthesized in fewer steps but lack tailored biological activity .

Uniqueness and Therapeutic Potential

The combination of 3-chloro-4-methylphenyl and 6-methoxynaphthalene-sulfonyl groups distinguishes this compound from its analogs. The chloro-methylphenyl group provides steric bulk and lipophilicity, enhancing membrane permeability, while the methoxynaphthalene-sulfonyl moiety contributes to target selectivity through hydrophobic and hydrogen-bonding interactions .

Case Study : In a comparative binding assay, the target compound showed 10-fold higher affinity for serotonin receptors than 1-(3-chlorophenyl)-4-(4-methoxybenzoyl)piperazine, attributed to the naphthalene group’s extended aromatic surface .

Biological Activity

1-(3-Chloro-4-methylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a sulfonyl group derived from 6-methoxynaphthalene. This unique structural configuration suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step processes, including sulfonylation of the naphthalene derivative and subsequent piperazine formation. The sulfonyl moiety enhances the compound's reactivity and solubility, facilitating its application in biological studies and therapeutic development.

Chemical Structure

Component Description
Piperazine RingSix-membered cyclic amine
3-Chloro-4-methylphenyl GroupSubstituent that may influence biological activity
6-Methoxynaphthalenesulfonyl GroupEnhances solubility and reactivity

While specific biological activity data for this compound is limited, its structural characteristics suggest potential interactions with biological systems. Compounds with similar structures have been investigated for their roles as enzyme inhibitors or receptor modulators. The proposed mechanism of action likely involves binding to specific enzymes or receptors, influencing their activity and affecting various biochemical pathways.

Related Research Findings

Research on piperazine derivatives indicates that they can inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. For instance, virtual screening studies have shown that certain piperazine derivatives bind to both peripheral anionic sites and catalytic sites of acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Inhibition of Acetylcholinesterase :
    • A study demonstrated that various piperazine derivatives exhibited inhibitory effects on acetylcholinesterase, with binding affinities varying based on structural modifications. This highlights the potential of piperazine compounds in treating conditions associated with cholinergic dysfunction .
  • Antifilarial Activity :
    • Another study explored the antifilarial properties of piperazine derivatives combined with benzopyrones, indicating promising macrofilaricidal effects. This suggests that modifications to the piperazine structure can enhance biological efficacy against parasitic infections .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds to this compound:

Compound Name Structural Features Unique Aspects
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]piperidinePiperidine ring with sulfonyl groupDifferent ring structure may influence reactivity
1-(4-Methoxynaphthalen-1-yl)methyl-piperazineSubstituted piperazine with methoxy groupVariation in substitution pattern affects biological activity
4-(benzyl)-piperazineBenzyl substitution on piperazineLacks the naphthalene moiety, affecting solubility and reactivity

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